molecular formula C15H15N5O3S3 B2915717 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 919264-42-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2915717
CAS RN: 919264-42-9
M. Wt: 409.5
InChI Key: JGQRQSKFDVIUBJ-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S3 and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have developed a series of analogs through heterocyclization, revealing their potential as anticancer agents. These analogs have shown significant cytotoxic activities against various cancer cell lines, emphasizing the role of structural and spectral features in determining chemical reactivity and biological activities. Compounds with specific substitutions presented potent results, particularly against breast cancer, highlighting the importance of molecular modeling and docking studies in understanding their mechanisms of action (Sraa Abu-Melha, 2021).

Insecticidal Assessment

The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. The creation of diverse heterocyclic compounds from versatile precursors underlines the chemical flexibility and potential agrochemical applications of thiadiazole derivatives (A. Fadda et al., 2017).

Neurogenic Potential and Receptor Pharmacology

A family of melatonin-based compounds with bioisosteric modifications has been investigated, where some derivatives promoted differentiation of neural stem cells to neuronal phenotypes more effectively than melatonin itself. This research opens new avenues for pharmacological studies to explore the mechanisms and therapeutic relevance of neurogenesis induced by such structures (M. de la Fuente Revenga et al., 2015).

Anti-inflammatory and Kinase Inhibition

Design and synthesis of novel compounds with anti-inflammatory activity and kinase inhibition showcase the therapeutic potential of thiadiazole derivatives. Some compounds exhibited significant in vitro and in vivo activities and improved gastrointestinal safety profiles. This indicates their potential in developing safer anti-inflammatory drugs (S. Tariq et al., 2018).

Antidiabetic Agents

The synthesis of novel bi-heterocycles has been aimed at creating valuable anti-diabetic agents. These compounds, evaluated for enzyme inhibition and cytotoxic behavior, showed promising inhibitory potential against α-glucosidase enzyme, suggesting their utility as potent anti-diabetic agents. The in silico studies corroborated with the enzyme inhibition data, reinforcing the compounds' therapeutic potential (Muhammad Athar Abbasi et al., 2020).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S3/c1-2-24-15-20-18-13(26-15)16-11(21)9-25-14-19-17-12(23-14)8-22-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQRQSKFDVIUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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